Fmoc-5-fluoro-DL-tryptophan
Overview
Description
Fmoc-5-fluoro-DL-tryptophan is a derivative of the amino acid tryptophan. It is commonly used as a building block in peptide synthesis due to its enhanced hydrophobicity and stability compared to other tryptophan analogs . The compound has the molecular formula C26H21FN2O4 and a molecular weight of 444.46 g/mol .
Mechanism of Action
Target of Action
Fmoc-5-fluoro-DL-tryptophan is a derivative of the amino acid tryptophan . It selectively binds to human serum albumin (HSA) , the most abundant protein in the circulatory system . HSA plays a crucial role in the transport of various substances, including hormones, fatty acids, and drugs.
Mode of Action
The compound interacts with its target, HSA, by binding selectively to it . This interaction is likely due to the compound’s enhanced hydrophobicity and stability compared to other tryptophan analogs . The Fmoc group acts as a protecting group, shielding the reactive functional groups during peptide synthesis .
Biochemical Pathways
This compound is a metabolic precursor of Norepinephrine and Serotonin . These are important neurotransmitters involved in various physiological processes, including mood regulation and the body’s response to stress.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its hydrophobicity and stability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with HSA and its role as a precursor to Norepinephrine and Serotonin . By binding to HSA, it may influence the transport and distribution of various substances within the body. As a precursor to key neurotransmitters, it may also impact neurological functions and processes.
Biochemical Analysis
Biochemical Properties
Fmoc-5-fluoro-DL-tryptophan is a compound that selectively binds to human serum albumin (HSA), the most abundant protein in the circulatory system . It is also a derivative of L-Tryptophan, an amino acid that is a metabolic precursor of Norepinephrine and Serotonin .
Cellular Effects
It is known that 5-Fluoro-DL-tryptophan, a fluorine-containing analogue of tryptophan, may be incorporated into proteins such as cyclic AMP receptor protein (CRP) from Escherichia coli to study changes in ligand binding .
Molecular Mechanism
It is known that the Fmoc group is a protecting group used to protect the reactive functional groups during peptide synthesis . The fluorenyl group has a strong absorbance in the ultraviolet region, which has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .
Temporal Effects in Laboratory Settings
It is known that the Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Metabolic Pathways
It is known that 5-Fluoro-L-tryptophan is a derivative of L-Tryptophan, an amino acid that is a metabolic precursor of Norepinephrine and Serotonin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-5-fluoro-DL-tryptophan typically involves the protection of the amino group of 5-fluoro-DL-tryptophan with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting 5-fluoro-DL-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions often include maintaining the temperature at ambient levels and ensuring the reaction mixture is stirred for a specific duration to achieve optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reaction conditions efficiently. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Fmoc-5-fluoro-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tryptophan analogs .
Scientific Research Applications
Fmoc-5-fluoro-DL-tryptophan has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Fmoc-7-methyl-DL-tryptophan: Another derivative of tryptophan used in peptide synthesis.
Fmoc-D-threonine (tBu)-OH: A derivative of threonine used in similar applications.
Fmoc-N-methyl-D-phenylalanine: Used in peptide synthesis with enhanced stability.
Uniqueness
Fmoc-5-fluoro-DL-tryptophan is unique due to the presence of the fluorine atom, which imparts enhanced stability and hydrophobicity compared to other tryptophan analogs. This makes it particularly useful in applications requiring stable and hydrophobic peptides .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXTRKMFUWKHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205601 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-fluorotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138775-55-0 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-fluorotryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138775-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-fluorotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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